6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O3S/c1-15-7-5(16(9,13)14)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGFUKUAWNRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction: The bromine atom and the pyrazolo[1,5-a]pyrimidine core can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives, which may exhibit specific biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Methoxy vs. Methyl
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- Molecular formula : C₇H₅BrClN₃O₂S (MW: 310.56 g/mol).
- Key differences : A methyl group (-CH₃) replaces the methoxy group at position 2. This reduces polarity and may enhance hydrophobicity.
- CCS values : Similar to the target compound, with [M+H]+ CCS at 149.6 Ų .
- Synthetic notes: Available commercially (CAS 1306606-65-4) with ≥95% purity, priced at €529.00/50 mg .
Impact of substituents :
- Methoxy group : Enhances solubility in polar solvents due to its electron-donating nature.
Positional Isomerism: Bromine and Sulfonyl Chloride Placement
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride (CAS 1423030-98-1)
- Molecular formula : C₇H₅BrClN₃O₂S (MW: 310.56 g/mol).
- Key differences : Bromine at position 3 and sulfonyl chloride at position 5.
- Reactivity : The sulfonyl chloride at position 6 may alter regioselectivity in substitution reactions compared to position 3.
Halogen Variation: Bromine vs. Chlorine
6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS 1782284-99-4)
- Molecular formula : C₆H₃Cl₂N₃O₂S (MW: 252.08 g/mol).
- Key differences : Chlorine replaces bromine at position 6, reducing molecular weight and polarizability.
- Implications : Chlorine’s smaller atomic radius may decrease steric hindrance but lower reactivity in cross-coupling reactions compared to bromine .
Biological Activity
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including antimicrobial and antioxidant properties, as well as its potential applications in drug design.
Chemical Structure and Properties
- Molecular Formula: C₇H₅BrClN₃O₃S
- Molecular Weight: 326.56 g/mol
- CAS Number: 2091427-15-3
The compound features a sulfonyl chloride group, which is significant for its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. The following table summarizes the minimum inhibitory concentrations (MICs) of various derivatives against selected microorganisms:
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 | |
| Klebsiella pneumoniae | 250 | |
| Pseudomonas aeruginosa | 125 | |
| Candida albicans | 62.5 |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Candida albicans and Gram-positive bacteria such as Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. The percentage inhibition of oxidative activity at different concentrations is shown below:
| Concentration (µg/mL) | Percentage Inhibition (%) |
|---|---|
| 3 | 41.81 |
| 15 | 43.03 |
| 31 | 45.63 |
| 62.5 | 46.20 |
| 250 | 46.51 |
The data suggest that the compound possesses moderate antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions .
Molecular docking studies have provided insights into the interaction mechanisms of pyrazolo[1,5-a]pyrimidines with target proteins. The sulfonamide moiety enhances binding affinity to bacterial enzymes, contributing to its antimicrobial efficacy . The presence of the methoxy group may also influence the compound's lipophilicity and membrane permeability, facilitating its biological actions.
Case Studies
In a recent study focusing on a series of pyrazolo[1,5-a]pyrimidine derivatives, several compounds demonstrated dual antimicrobial and antioxidant activities. Notably, compounds containing both pyrazole and sulfonamide functionalities exhibited enhanced biological profiles compared to their counterparts lacking these groups .
Q & A
Q. Example Reaction Pathway
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Core formation | 5-Aminopyrazole + β-dicarbonyl, base (Et₃N), reflux | 60–75% | |
| Bromination | NBS (N-bromosuccinimide), DMF, 80°C | 70–85% | |
| Sulfonation | ClSO₃H, DCM, 0°C | 50–65% |
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₅BrClN₃O₃S: [M+H]⁺ = 352.89) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect hydrolyzed byproducts (e.g., sulfonic acid) .
Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of the sulfonyl chloride derivative.
How does the sulfonyl chloride group influence the compound’s stability under different storage conditions, and what precautions are necessary?
Basic
The sulfonyl chloride group is highly reactive and prone to hydrolysis, especially in humid environments. Key stability considerations:
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and photodegradation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor for hydrolysis via IR (loss of S=O stretch at 1370 cm⁻¹) .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to establish shelf-life .
How can researchers optimize nucleophilic substitution reactions involving the sulfonyl chloride group when coupling with nitrogen-containing heterocycles?
Advanced
Key Variables :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions. Dichloromethane balances reactivity and control .
- Catalysts : Add 4-dimethylaminopyridine (DMAP) to activate the sulfonyl chloride for amide bond formation with amines .
- Temperature : Maintain 0–25°C to avoid thermal decomposition.
Case Study : Coupling with pyridinylamines achieved 85% yield using DCM, DMAP, and slow addition of the amine .
What strategies are recommended to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Q. Advanced
- Purity Verification : Re-test in vitro activity with HPLC-purified compound to exclude impurities (e.g., hydrolyzed sulfonic acid) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in vivo .
- Metabolic Stability : Perform liver microsome assays to identify metabolites that may reduce efficacy .
Example : Inconsistent kinase inhibition data were resolved by confirming compound stability in cell culture media .
How to design structure-activity relationship (SAR) studies to explore the impact of bromine and methoxy substituents on target binding affinity?
Q. Advanced
- Substituent Variation : Synthesize analogs with:
- Assay Design :
- Target Binding : Use surface plasmon resonance (SPR) or fluorescence polarization for affinity measurements.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets .
SAR Example : Bromine at position 6 increased kinase inhibition (IC₅₀ = 0.2 µM) compared to non-brominated analogs (IC₅₀ > 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
